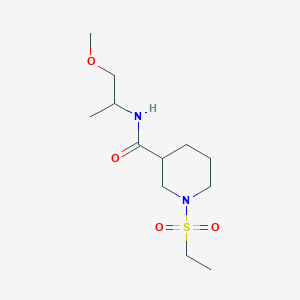
4-(5-chloro-2-methoxybenzyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(5-chloro-2-methoxybenzyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide is a chemical compound that is commonly known as TAK-659. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown great potential in the treatment of various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
TAK-659 is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the regulation of B-cell receptor signaling. By inhibiting BTK, TAK-659 disrupts the signaling pathway that promotes the growth and survival of cancer cells. TAK-659 also inhibits the activation of immune cells, which reduces inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent and selective inhibitory effect on BTK. It has also been shown to reduce the activation of immune cells, which reduces inflammation in autoimmune disorders. TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in preclinical models of B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TAK-659 is its high potency and selectivity for BTK inhibition. This makes it an ideal compound for studying the role of BTK in various diseases, including cancer and autoimmune disorders. However, one of the limitations of TAK-659 is its limited solubility in aqueous solutions, which can make it challenging to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. One direction is to investigate the potential of TAK-659 in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of TAK-659 in vivo to determine the optimal dosing regimen for clinical use. Additionally, the development of more potent and selective BTK inhibitors could lead to the discovery of new treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
TAK-659 has shown great potential in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. TAK-659 has also been studied in preclinical models of B-cell malignancies, and it has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-26-18-7-2-15(20)12-14(18)13-23-8-10-24(11-9-23)19(25)22-17-5-3-16(21)4-6-17/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWXLIWUMZAKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-methylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4696375.png)
![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4696385.png)
![4-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B4696400.png)
![3-nitrobenzaldehyde {5-[(mesitylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B4696409.png)
![methyl 5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4696413.png)

![N-(5-chloro-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4696424.png)
![2-{5-[(5-bromo-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4696438.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B4696446.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4696470.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4696473.png)
![2-methyl-5-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4696478.png)
![2-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4696480.png)